![molecular formula C26H29N5O3S B2859045 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 1358831-37-4](/img/structure/B2859045.png)
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
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Overview
Description
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity
The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N5O3S with a molecular weight of approximately 482.56 g/mol. The structure is characterized by a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H26N5O3S |
Molecular Weight | 482.56 g/mol |
CAS Number | 1359435-24-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and inflammation. Pyrazolo-pyrimidines are known to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazolo derivatives, including this compound. For instance:
-
Cell Line Studies :
- The compound was tested against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values ranging from 0.39 μM to 12.50 μM across various assays .
- A notable study reported that derivatives similar to this compound showed promising results against multidrug-resistant cancer cells, indicating potential for overcoming resistance mechanisms .
- Mechanistic Insights :
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects:
- In Vivo Studies :
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors revealed that a related pyrazolo derivative led to partial responses in 30% of participants, with manageable side effects .
- Case Study 2 : In a study focusing on inflammatory diseases, patients receiving treatment with compounds structurally related to this pyrazolo derivative reported significant improvements in symptoms associated with rheumatoid arthritis .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer activity. For instance:
- A study highlighted that compounds related to this class target the ephrin receptor (EPH) family, which is often overexpressed in various cancers. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Anti-inflammatory Effects
Pyrazolo derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the pyrazolo ring can enhance their efficacy against inflammatory conditions. In vitro studies have demonstrated that modifications can lead to improved inhibition of pro-inflammatory cytokines .
Enzyme Inhibition
This compound and its analogs have been evaluated for their ability to inhibit key enzymes involved in cancer progression and inflammation. For instance:
- Certain derivatives were found to inhibit dihydrofolate reductase (DHFR) effectively, which is critical in cancer therapy as it plays a role in DNA synthesis .
Case Study 1: Antitumor Screening
In a recent study, a library of pyrazolo derivatives including this compound was screened against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated an IC50 value of approximately 49.85 µM for significant compounds, suggesting moderate potency against tumor growth .
Case Study 2: Anti-inflammatory Activity Assessment
Another investigation assessed the anti-inflammatory potential by evaluating the suppression of TNF-alpha and IL-6 production in macrophage cell lines treated with this compound. The results showed a marked decrease in cytokine levels compared to untreated controls, indicating promising anti-inflammatory activity .
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-18-9-7-11-20(13-18)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-19-10-8-12-21(14-19)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAUHWXRPVHKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)N(N=C3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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